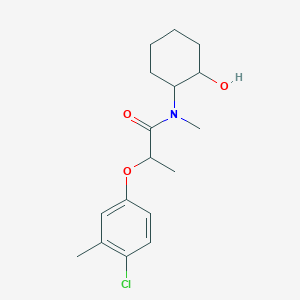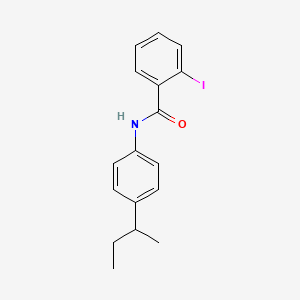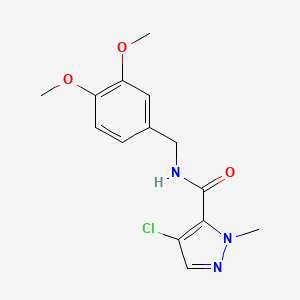![molecular formula C19H15BrClN3O4S B5290850 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5290850.png)
5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 43-9006 or sorafenib, which is a kinase inhibitor that has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide involves the inhibition of various kinases, including RAF kinase, VEGFR, and PDGFR. By inhibiting these kinases, this compound disrupts the signaling pathways that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the activity of various kinases, which can lead to the disruption of signaling pathways that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide in lab experiments is its potential anti-tumor activity, which makes it a promising candidate for the treatment of cancer. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide. One area of research is the development of new derivatives of this compound that exhibit improved anti-tumor activity and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound in greater detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and inflammation.
Synthesis Methods
The synthesis of 5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide involves the reaction of 4-(4-Aminophenoxy)-N-methylpicolinamide with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 5-bromo-2-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final product.
Scientific Research Applications
5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide has been extensively studied for its potential applications in various areas of scientific research. This compound has been found to exhibit anti-tumor, anti-angiogenic, and anti-proliferative activities, making it a promising candidate for the treatment of cancer. Additionally, this compound has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival.
Properties
IUPAC Name |
5-bromo-N-[4-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O4S/c1-12(23-24-29(26,27)16-8-4-14(21)5-9-16)13-2-6-15(7-3-13)22-19(25)17-10-11-18(20)28-17/h2-11,24H,1H3,(H,22,25)/b23-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIPZURYUNXOJN-FMCGGJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
![5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290783.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
![benzyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5290802.png)
![methyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5290810.png)
![1-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B5290818.png)
![4-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B5290831.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5290837.png)
![4-(5-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5290839.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5290843.png)


